molecular formula C21H15F2N5 B11323890 2,7-bis(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2,7-bis(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11323890
M. Wt: 375.4 g/mol
InChI Key: WMQKPQYCJWVWNG-UHFFFAOYSA-N
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Description

2,7-bis(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the broader class of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-bis(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of hydrazonyl bromides with active methylene compounds to form pyrazole derivatives. These intermediates are then subjected to cyclization reactions with formamide, formic acid, and triethyl orthoformate to yield the desired pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,7-bis(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Mechanism of Action

The mechanism of action of 2,7-bis(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as kinases and receptors. By binding to these targets, the compound can modulate various signaling pathways, leading to altered cellular responses. For example, its inhibition of cyclin-dependent kinase 2 (CDK2) can result in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-bis(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its dual activity as both a kinase inhibitor and a receptor antagonist.

Properties

Molecular Formula

C21H15F2N5

Molecular Weight

375.4 g/mol

IUPAC Name

4,10-bis(4-fluorophenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H15F2N5/c1-12-13(2)28(17-9-7-16(23)8-10-17)20-18(12)21-25-19(26-27(21)11-24-20)14-3-5-15(22)6-4-14/h3-11H,1-2H3

InChI Key

WMQKPQYCJWVWNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)C

Origin of Product

United States

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